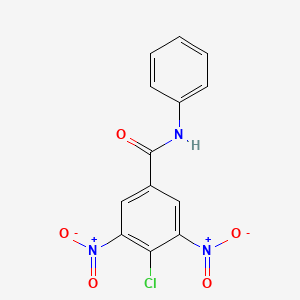
4-chloro-3,5-dinitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dinitro-N-phenylbenzamide is an organic compound with the molecular formula C13H8ClN3O5. This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro and nitro groups. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dinitro-N-phenylbenzamide typically involves the nitration of 4-chlorobenzoic acid followed by amide formation. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The resulting 4-chloro-3,5-dinitrobenzoic acid is then reacted with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Reduction: 4-chloro-3,5-diamino-N-phenylbenzamide.
Hydrolysis: 4-chloro-3,5-dinitrobenzoic acid and aniline.
Aplicaciones Científicas De Investigación
4-chloro-3,5-dinitro-N-phenylbenzamide is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3,5-dinitrobenzoic acid
- 4-chloro-3,5-dinitrobenzotrifluoride
- 4-chloro-3,5-dinitrobenzamide
Uniqueness
4-chloro-3,5-dinitro-N-phenylbenzamide is unique due to the presence of both chloro and nitro substituents on the benzamide core. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H8ClN3O5 |
|---|---|
Peso molecular |
321.67 g/mol |
Nombre IUPAC |
4-chloro-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-12-10(16(19)20)6-8(7-11(12)17(21)22)13(18)15-9-4-2-1-3-5-9/h1-7H,(H,15,18) |
Clave InChI |
ZQDKTUNIRWGWBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14937965.png)
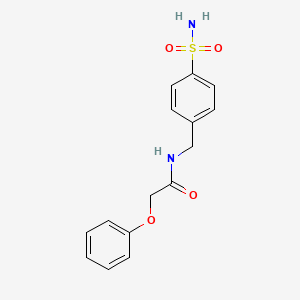

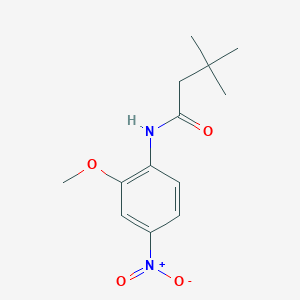
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)

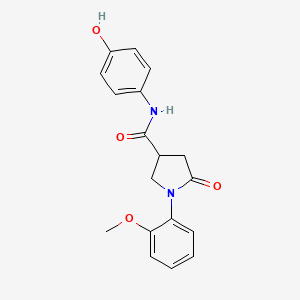
![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
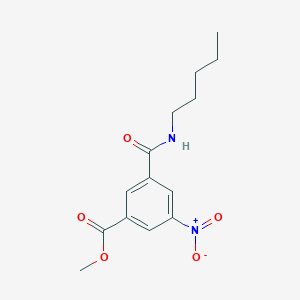

![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)
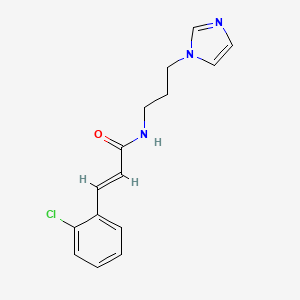
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14938075.png)
